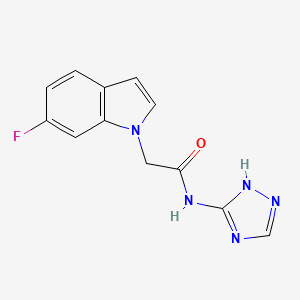
2-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that features a unique combination of indole and triazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 6-fluoroindole, is synthesized through a series of reactions involving fluorination and cyclization.
Acylation Reaction: The 6-fluoroindole is then subjected to an acylation reaction with chloroacetyl chloride to form 2-(6-fluoro-1H-indol-1-yl)acetyl chloride.
Triazole Formation: The acetyl chloride derivative is reacted with 4H-1,2,4-triazole in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
2-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Biology: The compound is used in studies related to cell signaling pathways and molecular interactions.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The indole and triazole moieties can bind to active sites or allosteric sites on proteins, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- 2-(6-chloro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide
- 2-(6-bromo-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide
- 2-(6-methyl-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide
Uniqueness
2-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide is unique due to the presence of the fluorine atom on the indole ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.
特性
分子式 |
C12H10FN5O |
|---|---|
分子量 |
259.24 g/mol |
IUPAC名 |
2-(6-fluoroindol-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C12H10FN5O/c13-9-2-1-8-3-4-18(10(8)5-9)6-11(19)16-12-14-7-15-17-12/h1-5,7H,6H2,(H2,14,15,16,17,19) |
InChIキー |
HFTLIVSRQSEUDZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NC3=NC=NN3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


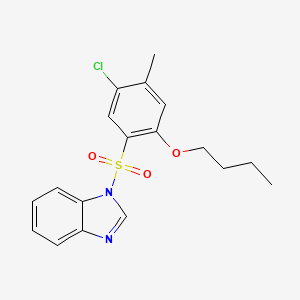
![1-(2-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15105798.png)
![N-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B15105818.png)
![methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B15105821.png)
![N-{2-(morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B15105825.png)
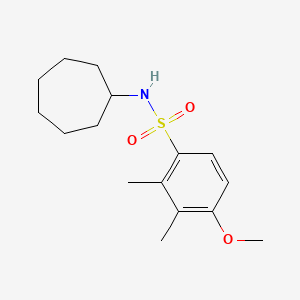
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15105838.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B15105846.png)
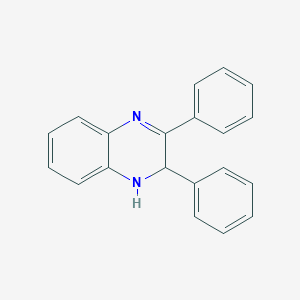
![N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B15105860.png)
![N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B15105873.png)
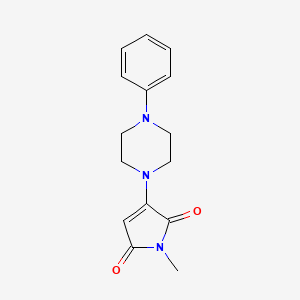
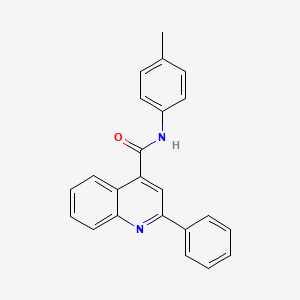
![Butyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate](/img/structure/B15105893.png)
